1-{2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride
Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a tetrahydroisoquinoline group, a triazole group, and a carboxylic acid group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tetrahydroisoquinoline and triazole rings would contribute to the rigidity of the molecule, while the fluorophenyl and carboxylic acid groups could participate in various intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carboxylic acid group could undergo reactions typical of carboxylic acids, such as esterification or amide formation. The triazole ring might participate in click chemistry reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could make the compound acidic, and the fluorophenyl group could increase its lipophilicity .Scientific Research Applications
Chemical Structure and Properties
1-{2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride is part of a class of compounds known for its complex chemical structure and broad spectrum of activities in various fields. Its structural components, including the triazole and quinoline moieties, have been extensively studied for their unique properties and functionalities.
Applications in Materials Science
Quinolinyl triazole derivatives, similar to the compound , have been recognized for their role as dominant inhibitors for mild steel in a hydrochloric acid medium. Their ability to act as inhibitors is attributed to their many reactive sites, which have been confirmed through spectroscopic methods like FTIR and NMR. The surface morphology of mild steel treated with these inhibitors has been studied using SEM, AFM, and EDX, indicating their potential applications in corrosion protection and materials science (Bhat & Shetty, 2021).
Applications in Medicinal Chemistry
Derivatives with a similar structure have been extensively studied for their medicinal properties. Compounds with triazole and quinoline components have shown a broad spectrum of antimicrobial activity. They have been effective against various bacterial and fungal strains, indicating their potential as potent antimicrobial agents. The nature of the substituent on the triazole ring significantly influences the antimicrobial activity of these compounds, suggesting that structural modifications can tailor their efficacy (Sumangala et al., 2010).
Applications in Antitumor Research
Studies have also delved into the antitumoral properties of similar compounds, specifically investigating their cytotoxic activities against human bladder cells. These compounds have demonstrated significant cytotoxic effects, inducing cell cycle arrest and apoptosis in tumor cells, which are crucial mechanisms for cancer treatment. Their interactions with cellular mechanisms and proteins indicate their potential as promising candidates in antitumor therapy (Sonego et al., 2019).
Safety And Hazards
Future Directions
The potential applications of this compound would depend on its biological activity. Given the presence of a tetrahydroisoquinoline group and a triazole group, it could be interesting to explore its potential as a neurological drug. Further studies would be needed to determine its exact biological activity and potential therapeutic uses .
properties
IUPAC Name |
1-[2-[(4-fluorophenyl)methyl]-3,4-dihydro-1H-isoquinolin-5-yl]-5-methyltriazole-4-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O2.ClH/c1-13-19(20(26)27)22-23-25(13)18-4-2-3-15-12-24(10-9-17(15)18)11-14-5-7-16(21)8-6-14;/h2-8H,9-12H2,1H3,(H,26,27);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOCXDTWPOXMHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC3=C2CCN(C3)CC4=CC=C(C=C4)F)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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